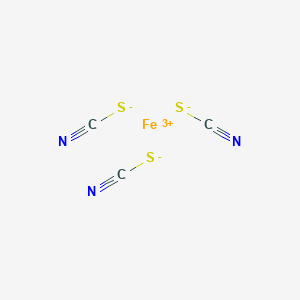
Ferric thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferric thiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C3FeN3S3 and its molecular weight is 230.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Chemistry
Spectrophotometric Determination of Iron:
Ferric thiocyanate is extensively used in spectrophotometric methods for the determination of iron concentrations in various samples. The formation of the colored complex [Fe(SCN)]2+ allows for sensitive detection due to its distinct absorbance properties.
- Key Findings:
- The equilibrium constant for the formation of [Fe(SCN)]2+ from iron(III) and thiocyanate ions has been determined under varying conditions of temperature and ionic strength. These constants are crucial for accurate quantification in analytical applications .
- The absorbance maxima for the complex typically occur around 480 nm, which is utilized to measure iron concentrations in samples ranging from environmental water to pharmaceutical products .
Table 1: Spectrophotometric Characteristics of this compound Complexes
| Parameter | Value |
|---|---|
| Absorbance Maxima | 480 nm |
| Molar Absorptivity | 2.10×104Lcm−1mol−1 |
| Equilibrium Constant | Varies with conditions |
Environmental Applications
Detection of Thiocyanate in Environmental Samples:
this compound's ability to form complexes with thiocyanate ions makes it useful for detecting thiocyanates in environmental samples, particularly in assessing pollution levels from industrial discharges or agricultural runoff.
- Case Study:
A study analyzed water samples for thiocyanate levels using this compound as a reagent. The method demonstrated high sensitivity and specificity, allowing for the detection of low concentrations of thiocyanates that could indicate contamination from agricultural practices .
Biological Research
Role in Iron Metabolism Studies:
this compound has been employed in biological studies to investigate iron metabolism and its implications in health conditions such as anemia.
- Key Insights:
- Research has shown that this compound can be used to simulate conditions of iron deficiency and assess the efficacy of various treatments .
- The compound's interaction with biological systems has been studied to understand its potential antioxidant properties and its role in oxidative stress mechanisms .
Industrial Applications
Use in Pharmaceutical Analysis:
In the pharmaceutical industry, this compound serves as a reagent for determining iron content in formulations designed to treat anemia.
Propiedades
Número CAS |
4119-52-2 |
|---|---|
Fórmula molecular |
C3FeN3S3 |
Peso molecular |
230.1 g/mol |
Nombre IUPAC |
iron(3+);trithiocyanate |
InChI |
InChI=1S/3CHNS.Fe/c3*2-1-3;/h3*3H;/q;;;+3/p-3 |
Clave InChI |
SUBFIBLJQMMKBK-UHFFFAOYSA-K |
SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3] |
SMILES canónico |
C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3] |
Key on ui other cas no. |
4119-52-2 |
Sinónimos |
ferric thiocyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















